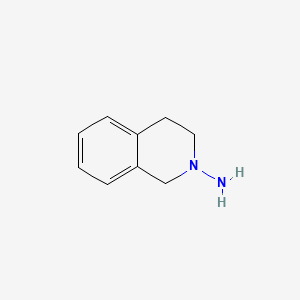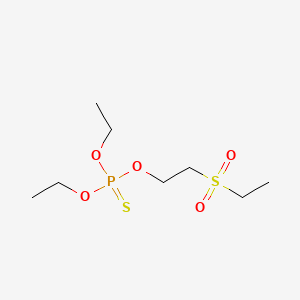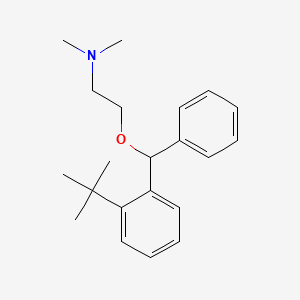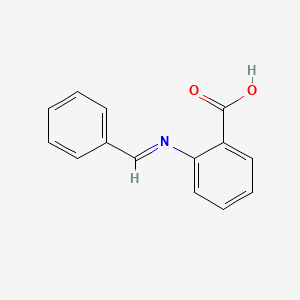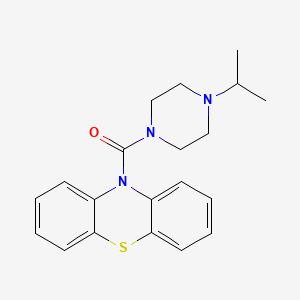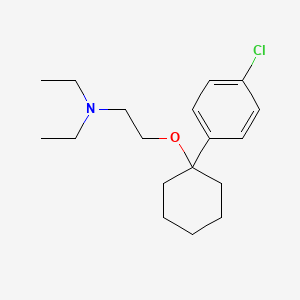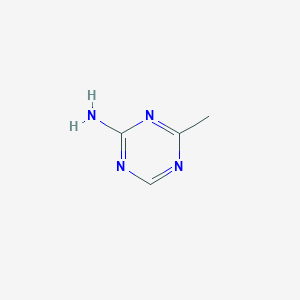![molecular formula C19H37NaO10S2 B1619079 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione CAS No. 707-15-3](/img/structure/B1619079.png)
6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound with the linear formula C9H14N2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperidine ring in a chair conformation, which is perpendicular (90.6°) to the strictly planar pyrrolidine-2,5-dione ring .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Methods : A three-step synthesis process for related compounds, including 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione, has been developed. These compounds are part of a class of heterocyclic scaffolds with pharmacological interest (Pardali et al., 2021).
Molecular Structure
- Crystal Structure : The compound's crystal structure, including molecular and conformational details, has been studied, offering insights into its molecular arrangement (Rohlíček et al., 2010).
Pharmacological Potential
- Hypoglycemic Activity : Studies have shown that certain derivatives of this compound possess significant hypoglycemic activity, which could be relevant for diabetes treatment (Iqbal et al., 2012).
- Muscarinic Agonist Properties : Certain derivatives have been identified as muscarinic receptor agonists, which might have implications for treating neurological disorders (Ishihara et al., 1992).
Wirkmechanismus
The mechanism of action of hydantoins generally involves interactions with various enzymes and receptors in the body, leading to changes in cellular function. The specific targets and modes of action can vary widely depending on the specific structure of the hydantoin compound .
In terms of pharmacokinetics, factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly influence the bioavailability and efficacy of hydantoin compounds. These factors can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione involves the condensation of 2-amino-3-methylbutanoic acid with ethyl acetoacetate, followed by cyclization and oxidation steps.", "Starting Materials": [ "2-amino-3-methylbutanoic acid", "ethyl acetoacetate", "sodium ethoxide", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "chloroform", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-methylbutanoic acid with ethyl acetoacetate using sodium ethoxide as a base to form ethyl 2-(2-amino-3-methylbutanamido)acetate.", "Step 2: Cyclization of ethyl 2-(2-amino-3-methylbutanamido)acetate using acetic anhydride and sulfuric acid to form 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione.", "Step 3: Oxidation of 6-Methyl-1,3-diazaspiro[4.5]decane-2,4-dione using sodium bicarbonate and magnesium sulfate in chloroform and water to obtain the final product." ] } | |
CAS-Nummer |
707-15-3 |
Molekularformel |
C19H37NaO10S2 |
Molekulargewicht |
512.6 g/mol |
IUPAC-Name |
sodium;(1-methoxy-1-oxo-12-sulfooxyoctadecan-9-yl) sulfate |
InChI |
InChI=1S/C19H38O10S2.Na/c1-3-4-5-9-12-17(28-30(21,22)23)15-16-18(29-31(24,25)26)13-10-7-6-8-11-14-19(20)27-2;/h17-18H,3-16H2,1-2H3,(H,21,22,23)(H,24,25,26);/q;+1/p-1 |
InChI-Schlüssel |
VJWJZMKNCNWWBT-UHFFFAOYSA-M |
SMILES |
CC1CCCCC12C(=O)NC(=O)N2 |
Kanonische SMILES |
CCCCCCC(CCC(CCCCCCCC(=O)OC)OS(=O)(=O)[O-])OS(=O)(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


